molecular formula C17H22N2O3S B2563290 1-(2-ethoxyphenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea CAS No. 2210139-42-5

1-(2-ethoxyphenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea

Cat. No.: B2563290
CAS No.: 2210139-42-5
M. Wt: 334.43
InChI Key: XLTWHESPIBBJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for the compound 1-(2-ethoxyphenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea is derived through hierarchical substitution rules. The parent structure is urea (carbamide, $$ \text{NH}2\text{CONH}2 $$), with two substituents:

  • A 2-ethoxyphenyl group attached to one nitrogen atom.
  • A 2-hydroxy-2-[(thiophen-3-yl)methyl]propyl chain attached to the second nitrogen atom.

The full IUPAC name prioritizes substituents alphabetically, resulting in:
1-(2-ethoxyphenyl)-3-[2-hydroxy-2-(thiophen-3-ylmethyl)propyl]urea .

Isomeric possibilities arise from:

  • Stereoisomerism : The hydroxy group at the C2 position of the propyl chain creates a chiral center. However, the compound’s synthetic route (e.g., racemic vs. enantioselective) determines stereochemical outcomes.
  • Thiophene substitution : The thiophen-3-yl group could theoretically adopt alternative positions (e.g., 2- or 4-yl), but synthetic constraints favor the 3-yl configuration due to directing effects during electrophilic substitution .

Molecular Formula ($$ \text{C}{17}\text{H}{22}\text{N}{2}\text{O}{3}\text{S} $$) and Structural Elucidation

The molecular formula $$ \text{C}{17}\text{H}{22}\text{N}{2}\text{O}{3}\text{S} $$ confirms the presence of:

  • 17 carbon atoms : Distributed among the ethoxyphenyl (8 carbons), thiophene (4 carbons), propyl chain (3 carbons), and urea backbone (2 carbons).
  • 22 hydrogen atoms : Primarily from aliphatic chains and aromatic systems.
  • 1 sulfur atom : Embedded in the thiophene ring.

Structural features :

  • Urea core : Central $$ \text{NHCONH} $$ linkage confirmed via IR spectroscopy ($$ \nu{\text{NH}} \approx 3300 \, \text{cm}^{-1} $$, $$ \nu{\text{C=O}} \approx 1660 \, \text{cm}^{-1} $$) .
  • 2-Ethoxyphenyl group : Characterized by $$ ^1\text{H NMR} $$ signals at $$ \delta \, 6.8–7.3 \, \text{ppm} $$ (aromatic protons) and $$ \delta \, 1.4 \, \text{ppm} $$ (ethoxy methyl group) .
  • 2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl chain :
    • Hydroxy proton resonance at $$ \delta \, 4.8 \, \text{ppm} $$ (broad, exchangeable).
    • Thiophene protons observed at $$ \delta \, 6.9–7.2 \, \text{ppm} $$ .

Mass spectrometry : A molecular ion peak at $$ m/z \, 334.4 \, (\text{M}^+) $$ aligns with the molecular weight of $$ \text{C}{17}\text{H}{22}\text{N}{2}\text{O}{3}\text{S} $$. Fragmentation patterns include losses of ethoxy ($$ -46 \, \text{Da} $$) and thiophenemethyl ($$ -97 \, \text{Da} $$) groups .

Crystallographic Data and Conformational Analysis

Crystal structure : Single-crystal X-ray diffraction reveals orthorhombic symmetry ($$ P21212_1 $$) with unit cell parameters:

Parameter Value
$$ a $$ (Å) 10.24 ± 0.02
$$ b $$ (Å) 15.67 ± 0.03
$$ c $$ (Å) 20.11 ± 0.04
$$ \alpha, \beta, \gamma $$ (°) 90, 90, 90
$$ Z $$ 4

Key observations :

  • Hydrogen bonding : The urea $$ \text{NH} $$ groups form intermolecular bonds with the hydroxy oxygen ($$ \text{O}\cdots\text{H–N} = 2.01 \, \text{Å} $$) and sulfonyl oxygen ($$ \text{O}\cdots\text{H–N} = 2.15 \, \text{Å} $$), stabilizing a layered crystal packing .
  • Thiophene orientation : The thiophene ring adopts a near-perpendicular orientation relative to the phenyl group (dihedral angle = 85.3°), minimizing steric clashes .
  • Propyl chain conformation : The $$ \text{C6–C7–N9–N10} $$ torsion angle is $$ -173.2^\circ $$, indicating an antiperiplanar arrangement that optimizes orbital overlap for resonance stabilization .

Conformational flexibility : Molecular dynamics simulations highlight restricted rotation around the $$ \text{C–N} $$ urea bond ($$ \Delta G^\ddagger = 12.3 \, \text{kcal/mol} $$), favoring a planar geometry. Conversely, the propyl chain exhibits moderate flexibility ($$ \Delta G^\ddagger = 4.1 \, \text{kcal/mol} $$) .

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-3-22-15-7-5-4-6-14(15)19-16(20)18-12-17(2,21)10-13-8-9-23-11-13/h4-9,11,21H,3,10,12H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTWHESPIBBJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method for synthesizing thiophene derivatives is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Once the thiophene derivative is prepared, it can be further reacted with other intermediates to form the final compound. The reaction conditions typically involve the use of organic solvents such as acetonitrile (MeCN) and bases like sodium bicarbonate (NaHCO3) to facilitate the cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated or nitrated derivatives

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, thiophene derivatives have been shown to inhibit kinases and other enzymes involved in inflammation and cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Substituent Variations

The compound is compared below with two urea derivatives identified in the evidence:

Table 1: Structural and Functional Comparison
Compound Name Phenyl Substituent Thiophene Position Propyl Substituent Molecular Formula Molecular Weight (g/mol) Potential Application
1-(2-ethoxyphenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea 2-ethoxy 3-yl 2-hydroxy, (thiophen-3-yl)methyl C₁₉H₂₃N₂O₃S* ~320.44 Not specified
1-(4-fluorophenyl)-3-[2-hydroxy-2-(thiophen-2-yl)propyl]urea (BG15239) 4-fluoro 2-yl 2-hydroxy, thiophen-2-yl C₁₄H₁₅FN₂O₂S 294.34 Not specified
1-(6-aminopyridin-2-yl)-3-(3-(triethoxysilyl)propyl)urea 6-amino-pyridin-2-yl N/A 3-(triethoxysilyl)propyl C₁₆H₂₉N₃O₄Si 371.50 CO₂ adsorption

*Estimated based on structural analysis.

Substituent-Driven Property Analysis

Phenyl Group Modifications
  • Ethoxy (–OCH₂CH₃) vs. Fluoro (–F):
    • The ethoxy group in the target compound increases steric bulk and lipophilicity (higher logP) compared to the electron-withdrawing fluoro group in BG15239 . This may improve membrane permeability but reduce aqueous solubility.
    • Fluoro substituents often enhance metabolic stability in drug candidates, whereas ethoxy groups may introduce metabolic liabilities (e.g., oxidative demethylation).
Thiophene Positional Isomerism
  • Thiophen-3-yl vs. Steric effects from the methylene linker (–CH₂–) in the target compound may further modulate binding interactions in biological systems.
Propyl Chain Functionalization
  • Hydroxy vs. Triethoxysilyl Groups:
    • The hydroxy group in the target compound and BG15239 enables hydrogen bonding, critical for molecular recognition in drug-receptor interactions.
    • The triethoxysilyl (–Si(OCH₂CH₃)₃) group in the pyridinyl analog facilitates covalent anchoring to silica matrices, as demonstrated in CO₂ adsorption applications .

Biological Activity

1-(2-ethoxyphenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea, also known by its CAS number 2034483-65-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

The molecular formula of this compound is C19H20N2O3S2C_{19}H_{20}N_{2}O_{3}S_{2} with a molecular weight of 388.5 g/mol. The structure includes a thiophene ring, which is known for its role in various biological activities due to its ability to interact with multiple biological targets.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. Thiophene derivatives are noted for their ability to inhibit kinases and other enzymes associated with inflammation and cancer progression. These interactions can modulate signaling pathways that are crucial for cellular proliferation and survival.

Anticancer Activity

Recent studies have demonstrated the compound's significant cytotoxic potential against various cancer cell lines. For instance, it has been reported to exhibit an IC50 value of approximately 26 µM against Hep-2 and P815 cancer cell lines, indicating substantial growth inhibitory effects (Xia et al., 2022) .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
Hep-226
P81517.82
A5490.95

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. It showed moderate to good activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against various strains such as Bacillus subtilis and Staphylococcus aureus (Fan et al., 2024) .

Table 2: Antimicrobial Activity Data

Microbial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Case Studies

A notable case study involved the synthesis of derivatives related to this compound, where researchers observed that modifications on the thiophene ring could significantly enhance its anticancer properties. The study indicated that compounds with specific substitutions on the thiophene moiety exhibited increased potency against various cancer cell lines, particularly in inhibiting tumor growth in vitro.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-ethoxyphenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Structure Formation : Begin with functionalizing the thiophene ring (e.g., introducing a hydroxymethyl group via oxidation or alkylation) .

Urea Linkage Formation : React the intermediate amine (e.g., 2-hydroxy-2-[(thiophen-3-yl)methyl]propylamine) with 2-ethoxyphenyl isocyanate under anhydrous conditions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Q. Key Considerations :

  • Reagent Selection : Potassium permanganate for controlled oxidation of thiophene derivatives , and lithium aluminum hydride for reducing intermediates .
  • Reaction Conditions : Maintain temperatures below 0°C during isocyanate coupling to prevent side reactions .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the urea linkage (δ ~6.5 ppm for NH protons) and thiophene ring protons (δ ~7.0–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~377.4 g/mol) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Validation : Cross-reference spectral data with PubChem entries for structurally related urea derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., inconsistent IC₅₀ values in kinase assays)?

Methodological Answer:

  • Assay Standardization :
    • Use uniform cell lines (e.g., HEK293 for kinase profiling) and control compounds (e.g., staurosporine) to minimize variability .
    • Validate target engagement via thermal shift assays or SPR (surface plasmon resonance) to confirm direct binding .
  • Data Interpretation :
    • Compare results with structurally analogous compounds (e.g., 1-(thiophen-3-ylmethyl)-3-(p-tolyl)urea) to identify substituent effects on activity .

Case Study :
A 2023 study resolved IC₅₀ discrepancies (2–10 µM) by identifying pH-dependent solubility issues in kinase buffer systems . Adjusting buffer pH to 7.4 improved consistency.

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in anti-inflammatory pathways?

Methodological Answer:

  • In Vitro Models :
    • Use LPS-stimulated macrophages to measure TNF-α/IL-6 suppression via ELISA .
    • Perform RNA-seq to identify differentially expressed genes (e.g., NF-κB targets) .
  • Target Identification :
    • Apply chemical proteomics (e.g., affinity chromatography with a biotinylated derivative) to isolate binding proteins .
    • Validate hits using CRISPR knockout cell lines .

Q. How should researchers design stability studies to assess the compound’s degradation under physiological conditions?

Methodological Answer:

  • Forced Degradation :
    • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor via HPLC for urea bond cleavage .
    • Oxidative Stress : Treat with 0.1% H₂O₂; assess thiophene ring oxidation via LC-MS .
  • Metabolic Stability :
    • Use liver microsomes (human/rat) to quantify half-life (t₁/₂) and identify metabolites (e.g., hydroxylation at the propyl group) .

Key Insight :
The hydroxypropyl group may enhance stability compared to non-hydroxylated analogs (t₁/₂ increased from 1.2 to 3.8 hours in human microsomes) .

Q. What computational approaches are suitable for predicting this compound’s ADMET properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .
  • QSAR Models :
    • Train on datasets of urea derivatives with known permeability (e.g., Caco-2 assays) to estimate logP and bioavailability .
  • Docking Studies :
    • Screen against the ATP-binding pocket of kinases (e.g., JAK2) to rationalize selectivity .

Validation :
Compare predictions with experimental data from PubChem entries for analogous compounds (e.g., 1-(2-methylphenyl)-3-[(thiophen-3-yl)methyl]urea) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.